2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide
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Overview
Description
2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide is a complex organic compound that features a furan ring substituted with dimethyl groups and a carboxamide group. The compound also contains a pyrazine ring and an imidazole ring, making it a molecule of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan ring, followed by the introduction of the dimethyl groups. The pyrazine and imidazole rings are then synthesized separately and subsequently attached to the furan ring through a series of coupling reactions. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions to streamline the process .
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carboxamide group can be reduced to an amine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carboxamide group can yield amines .
Scientific Research Applications
2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide involves its interaction with specific molecular targets. The pyrazine and imidazole rings allow the compound to bind to certain enzymes or receptors, potentially inhibiting their activity. This binding can disrupt normal cellular processes, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-ylmethyl)furan-2-carboxamide: Similar in structure but contains a pyridine ring instead of a pyrazine ring.
2,5-dimethyl-N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)furan-3-carboxamide: Contains a piperidine ring instead of an imidazole ring.
Uniqueness
The uniqueness of 2,5-dimethyl-N-(2-(2-(pyrazin-2-yl)-1H-imidazol-1-yl)ethyl)furan-3-carboxamide lies in its combination of the furan, pyrazine, and imidazole rings, which confer specific chemical and biological properties that are not present in similar compounds .
Properties
IUPAC Name |
2,5-dimethyl-N-[2-(2-pyrazin-2-ylimidazol-1-yl)ethyl]furan-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O2/c1-11-9-13(12(2)23-11)16(22)20-6-8-21-7-5-19-15(21)14-10-17-3-4-18-14/h3-5,7,9-10H,6,8H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSSQPNMEDFTAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(=O)NCCN2C=CN=C2C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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